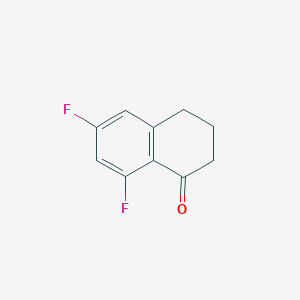

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,8-difluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBLMGRKIVQKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one

Authored by: A Senior Application Scientist

Abstract

This compound (also known as 6,8-Difluoro-1-tetralone) is a fluorinated organic intermediate of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the aromatic ring profoundly influences the molecule's electronic character, metabolic stability, and lipophilicity.[1] These modifications make it a valuable building block for the synthesis of complex pharmaceutical agents, including kinase inhibitors and anticancer compounds.[2] This guide provides a comprehensive overview of its core physical and chemical properties, outlines protocols for its characterization, and discusses its stability and handling, offering field-proven insights for researchers in drug development and organic synthesis.

Molecular Identity and Structural Characteristics

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity. This compound belongs to the tetralone family, a class of compounds featuring a partially hydrogenated naphthalene core with a ketone functional group.[3] The defining feature of this specific analogue is the vicinal difluoro substitution at positions 6 and 8.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 6,8-difluoro-3,4-dihydronaphthalen-1(2H)-one | N/A |

| CAS Number | 895534-38-0 | [4] |

| Molecular Formula | C₁₀H₈F₂O | [5] |

| Molecular Weight | 182.17 g/mol | [5] |

| Canonical SMILES | C1CC2=C(C(=CC(=C2)F)F)C(=O)C1 | N/A |

| InChI Key | JDIYLARKCSUHBH-UHFFFAOYSA-N |[2] |

The presence of the C-F bonds is critical. The high bond-dissociation energy of the C-F bond often serves to block metabolic soft spots in a drug candidate, potentially reducing clearance and improving bioavailability.[6] Furthermore, the strong electron-withdrawing nature of fluorine modulates the acidity of adjacent protons and influences the molecule's binding affinity to biological targets.[2]

Physicochemical and Spectroscopic Profile

A quantitative understanding of a compound's physical properties is essential for designing synthetic routes, purification strategies, and formulation studies.

Table 2: Summary of Physical Properties

| Property | Value/Description | Notes |

|---|---|---|

| Appearance | White to off-white crystalline powder or solid. | Based on typical appearance of similar tetralones. |

| Boiling Point | Predicted: 260.6 ± 40.0 °C | This is a computed value for the isomeric 6,8-Difluoro-2-tetralone.[7] |

| Topological Polar Surface Area | 17.1 Ų | Computed value for the isomeric 6,8-Difluoro-2-tetralone.[5] |

| Complexity | 217 | Computed value for the isomeric 6,8-Difluoro-2-tetralone.[5] |

Spectroscopic Characterization

Spectroscopic analysis validates the structure and purity of the compound. While specific spectra for this exact CAS number require direct acquisition, the expected features can be reliably predicted. Commercial suppliers confirm the availability of key spectral data for this compound.[8]

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aliphatic protons on the tetralone ring, typically in the 2.0-3.5 ppm range. The aromatic protons would appear further downfield, with their chemical shifts and coupling patterns influenced by the fluorine substituents.

-

¹³C NMR: The carbon spectrum would show a characteristic signal for the carbonyl carbon (C=O) around 190-200 ppm. Carbons bonded to fluorine will exhibit large C-F coupling constants, a hallmark of fluorinated aromatics.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically found between 1680-1700 cm⁻¹. C-F bond stretches will also be present, usually in the 1000-1400 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the exact mass of the molecule (182.0543). The fragmentation pattern can provide further structural confirmation.

Chemical Stability, Handling, and Storage

Chemical Stability

The stability of this compound is governed by two primary structural features: the fluorinated aromatic ring and the tetralone core.

-

Fluorine Substitution: The C-F bonds are exceptionally strong and generally resistant to cleavage under physiological conditions.[6] This high stability is a key reason for incorporating fluorine into drug candidates.[9] Fluorination can enhance metabolic stability and improve the pharmacokinetic profile of active pharmaceutical ingredients (APIs).[1]

-

Tetralone Core: The ketone functionality introduces potential reactivity. The α-protons are enolizable, which could lead to racemization if a chiral center is present at the C2 position. The ketone itself can be a site for nucleophilic attack.[10]

Overall, the compound is stable under standard laboratory conditions but should be protected from strong reducing agents, strong bases, and prolonged exposure to heat.

Laboratory Handling and Storage Protocol

Proper handling is crucial to ensure researcher safety and maintain compound integrity. The following protocols are based on safety data sheets for structurally related tetralones.[11][12][13]

Experimental Protocol: Standard Handling Procedure

-

Engineering Controls: Always handle the compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields (compliant with EN 166 standards).[11]

-

Dispensing: When weighing or transferring the solid, use appropriate tools to minimize dust generation. Avoid creating fine powders in the open air.

-

Spill Management: In case of a spill, contain the material and collect it using a wet-brushing method or a HEPA-filtered vacuum cleaner. Avoid dry sweeping.[14] Place waste in a suitable, sealed container for disposal.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[11][12]

Caption: General laboratory workflow for handling and utilizing a chemical intermediate.

Role in Drug Discovery and Organic Synthesis

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial starting material or intermediate.[2] Its value lies in the unique structural and electronic properties it imparts to a final target molecule.

-

Scaffold for Complex Molecules: The tetralone core provides a rigid, three-dimensional framework that is useful for orienting functional groups in specific vectors for optimal interaction with protein binding sites.[3]

-

Modulation of Pharmacokinetics: As previously noted, the difluoro substitution pattern is a strategic choice to enhance metabolic stability.[1][2] This can lead to improved drug half-life and bioavailability.

-

Synthesis of Bioactive Compounds: Tetralone derivatives are precursors to a wide range of therapeutically relevant compounds, including antidepressants, anticancer agents, and treatments for neurodegenerative diseases like Alzheimer's.[3] For instance, tetralones have been used to synthesize dopaminergic agonists and potent inhibitors of enzymes like Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1), a target for metabolic disorders.[7][10]

Caption: Relationship between the compound's properties and its applications.

Safety and Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from the parent compound 1-tetralone and its isomers provide a reliable basis for a hazard assessment.

Table 3: GHS Hazard Information (Based on Analogues)

| Hazard Class | Statement | Precautionary Codes | Source |

|---|---|---|---|

| Acute Toxicity | H302: Harmful if swallowed. | P264, P270, P301+P312 | [15] |

| Skin Irritation | H315: Causes skin irritation. | P280, P302+P352 | [5][14] |

| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338 | [5][14] |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261, P304+P340 |[5] |

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[11][12]

-

In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[11][12]

-

If inhaled: Remove to fresh air. If breathing is difficult, give oxygen.[11]

-

If swallowed: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting.[12][14] Call a poison center or doctor if you feel unwell.[15]

References

- 1. myuchem.com [myuchem.com]

- 2. 6,8-Difluoro-2-tetralone (843644-23-5) for sale [vulcanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 895534-38-0 [chemicalbook.com]

- 5. 6,8-Difluoro-2-tetralone | C10H8F2O | CID 4076431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 843644-23-5 | 6,8-Difluoro-2-tetralone [fluoromart.com]

- 8. This compound(895534-38-0) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Elucidation of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one: A Technical Guide

Introduction

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one is a fluorinated tetralone derivative of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] A thorough spectroscopic characterization is therefore paramount for the unambiguous identification, purity assessment, and structural confirmation of this compound. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering field-proven insights for researchers and scientists.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 6,8-difluoro-3,4-dihydronaphthalen-1(2H)-one, presents a unique combination of a tetralone core and two fluorine substituents on the aromatic ring. This substitution pattern gives rise to distinct spectroscopic features that will be explored in detail.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈F₂O | CymitQuimica |

| Molecular Weight | 182.17 g/mol | CymitQuimica |

| CAS Number | 895534-38-0 | ChemicalBook |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons and their connectivity. The aliphatic region of the tetralone core is expected to show three distinct signals corresponding to the methylene protons at positions 2, 3, and 4. The aromatic region will be characterized by complex splitting patterns due to proton-proton and proton-fluorine couplings.

Expected ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | ddd | 1H | H-5 |

| ~6.90 | ddd | 1H | H-7 |

| ~2.95 | t | 2H | H-4 |

| ~2.65 | t | 2H | H-2 |

| ~2.15 | p | 2H | H-3 |

Note: The exact chemical shifts and coupling constants require experimental data. The values presented are estimations based on related structures.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. The presence of two fluorine atoms will induce C-F coupling, which can be observed as doublets in the spectrum.

Expected ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | C-F Coupling (Hz) | Assignment |

| ~195 | - | C=O (C-1) |

| ~160 | large ¹JCF | C-F (C-6, C-8) |

| ~135 | small nJCF | C-Ar (quaternary) |

| ~115 | small nJCF | C-Ar (CH) |

| ~40 | - | CH₂ (C-2) |

| ~30 | - | CH₂ (C-4) |

| ~25 | - | CH₂ (C-3) |

Note: The assignments of C-6 and C-8 are interchangeable without further 2D NMR data. The C-F coupling constants are crucial for definitive assignments.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atoms. The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 6 and 8.

Expected ¹⁹F NMR Data (470 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -110 | ddd |

| ~ -115 | ddd |

Note: Chemical shifts in ¹⁹F NMR are referenced to CFCl₃. The observed multiplicities will arise from F-F and F-H couplings.

Experimental Protocols for NMR Spectroscopy

A self-validating system for NMR data acquisition involves careful sample preparation and parameter optimization.

Workflow for NMR Data Acquisition:

Caption: Workflow for acquiring NMR spectra.

Detailed Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

¹⁹F NMR: Acquire a one-dimensional ¹⁹F NMR spectrum. Due to the high sensitivity of the ¹⁹F nucleus, a relatively short acquisition time is usually sufficient.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference all spectra to the TMS signal (0.00 ppm for ¹H and ¹³C) or an appropriate external standard for ¹⁹F.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1690 | Strong | C=O stretching (aromatic ketone) |

| ~1600, ~1480 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1250 | Strong | C-F stretching |

| ~2950 | Medium | C-H stretching (aliphatic) |

The position of the carbonyl absorption at a lower wavenumber (~1690 cm⁻¹) compared to a typical saturated ketone (~1715 cm⁻¹) is indicative of conjugation with the aromatic ring.[2]

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, Electron Ionization (EI) is a common technique.

Expected Mass Spectrometry Data (EI-MS):

| m/z | Relative Intensity (%) | Assignment |

| 182 | High | [M]⁺ (Molecular Ion) |

| 154 | Moderate | [M - CO]⁺ |

| 153 | Moderate | [M - CHO]⁺ |

| 126 | Moderate | [M - CO - C₂H₄]⁺ |

The molecular ion peak at m/z 182 should be prominent. Common fragmentation pathways for tetralones include the loss of carbon monoxide (CO) and ethylene (C₂H₄) via retro-Diels-Alder reaction.

Logical Flow of Mass Spectrometry Fragmentation:

Caption: Proposed EI-MS fragmentation pathway.

Experimental Protocol for EI-MS:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis using NMR (¹H, ¹³C, ¹⁹F), IR, and MS provides a robust and self-validating framework for the characterization of this compound. The interplay of these techniques allows for the unambiguous confirmation of the molecular structure, which is a critical step in any research or development endeavor involving this compound. The provided protocols and expected data serve as a valuable resource for scientists, ensuring data integrity and facilitating further investigations.

References

A Comprehensive Technical Guide to Determining the Solubility of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It profoundly influences everything from early-stage in vitro screening to formulation and ultimate bioavailability.[1][2] Poor solubility can lead to erratic and misleading results in biological assays, present significant challenges in creating viable drug delivery systems, and ultimately contribute to the failure of promising drug candidates.[1][2] This guide provides a detailed framework for understanding and experimentally determining the solubility of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one, a fluorinated tetralone derivative, in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Physicochemical Profile of this compound

A foundational understanding of the target molecule's structure is paramount in predicting its solubility behavior and making informed decisions about solvent selection.

-

Molecular Weight: 182.17 g/mol [3]

-

Structure: The molecule features a tetrahydronaphthalene core, which is a bicyclic system with both aromatic and aliphatic characteristics. The presence of a ketone group (-C=O) and two fluorine atoms (-F) introduces polarity.

The interplay between the nonpolar hydrocarbon framework and the polar ketone and fluorine substituents suggests that this compound will exhibit a nuanced solubility profile. The principle of "like dissolves like" is a crucial starting point for solvent selection.[5][6] This principle indicates that polar solvents are more effective at dissolving polar solutes, and nonpolar solvents are better for nonpolar solutes.[5][6] Given the mixed polarity of our target compound, a systematic evaluation across a spectrum of solvents with varying polarities is warranted. The high electronegativity of the fluorine atoms can also influence intermolecular interactions, potentially enhancing solubility in certain polar solvents.[7]

Strategic Solvent Selection: A Rationale-Driven Approach

The choice of solvents for solubility screening should not be arbitrary. A well-considered selection, spanning a range of polarities and functional groups, will provide a comprehensive understanding of the compound's dissolution characteristics. The following table outlines a suggested panel of solvents, categorized by their polarity.

| Solvent Category | Solvent | Rationale for Inclusion |

| Nonpolar | Hexane, Toluene | To assess solubility based on London dispersion forces and interactions with the hydrocarbon backbone. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | To evaluate the impact of dipole-dipole interactions with the ketone and C-F bonds, without the influence of hydrogen bonding from the solvent. |

| Polar Protic | Methanol, Ethanol, Isopropanol | To determine the role of hydrogen bonding (as an acceptor at the ketone's oxygen) in the solvation process. |

Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method

While high-throughput kinetic solubility assays are valuable in early discovery, the determination of thermodynamic (or equilibrium) solubility provides the most reliable and definitive data for lead optimization and formulation.[2][8] The shake-flask method, though traditional, remains the gold standard for this purpose.[8][9] It involves equilibrating an excess of the solid compound with the solvent over a sufficient period to achieve saturation.

Workflow for Solubility Determination

The following diagram illustrates the key stages of the shake-flask method followed by concentration analysis.

Caption: Experimental workflow for the shake-flask solubility assay.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or screw-capped tubes

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the chosen organic solvent into the vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[2] Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed or filter the supernatant through a syringe filter chemically compatible with the solvent.

-

Sample Analysis: Carefully withdraw a known volume of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).

-

Quantification: Determine the concentration of the diluted sample using a pre-established calibration curve.

Analytical Quantification: UV-Vis Spectroscopy and HPLC

The choice between UV-Vis spectroscopy and HPLC for concentration measurement depends on the required sensitivity, selectivity, and the properties of the solvent.

Method 1: UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and straightforward method, provided the compound has a chromophore that absorbs in the UV-visible range and the solvent is transparent in that region.[10][11]

Protocol for UV-Vis Quantification:

-

Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).

-

Prepare Standards: Create a series of standard solutions of known concentrations.

-

Generate Calibration Curve: Measure the absorbance of each standard at λmax and plot absorbance versus concentration. The resulting curve should be linear (Beer's Law).

-

Measure Sample: Measure the absorbance of the diluted supernatant from the solubility experiment.

-

Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the original solubility.

Caption: Workflow for concentration analysis using UV-Vis spectroscopy.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a more selective and often more sensitive technique, particularly useful if solvent absorbance interferes with UV-Vis measurements or if impurities are a concern.[12][13]

Protocol for HPLC Quantification:

-

Method Development: Develop an HPLC method (isocratic or gradient) that provides good separation and peak shape for the compound. Select a suitable column (e.g., C18) and mobile phase.

-

Prepare Standards: Prepare a series of standard solutions of known concentrations in the mobile phase.

-

Generate Calibration Curve: Inject each standard and plot the peak area versus concentration.

-

Inject Sample: Inject the diluted supernatant from the solubility experiment.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample based on its peak area. Apply the dilution factor to find the final solubility value.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison. This allows for a direct assessment of how solvent properties influence the dissolution of this compound.

Table 1: Experimentally Determined Solubility at 25°C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |

| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |

| Ethanol | 5.2 | [Experimental Value] | [Calculated Value] |

| Methanol | 6.6 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 6.2 | [Experimental Value] | [Calculated Value] |

| DMSO | 7.2 | [Experimental Value] | [Calculated Value] |

Note: Experimental and calculated values are to be filled in upon completion of the described protocols.

Conclusion: A Pathway to Informed Formulation

Determining the solubility profile of this compound is not merely an academic exercise; it is a critical step in its development pathway. A comprehensive understanding of its behavior in various organic solvents provides the empirical foundation for rational formulation design, aids in the selection of vehicles for toxicological studies, and helps in troubleshooting potential issues related to bioavailability. The methodologies outlined in this guide, centered on the gold-standard shake-flask method and robust analytical quantification, provide a self-validating system for generating reliable and reproducible solubility data, empowering researchers to make data-driven decisions in the advancement of new therapeutic agents.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. youtube.com [youtube.com]

- 7. kaibangchem.com [kaibangchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. scirp.org [scirp.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. improvedpharma.com [improvedpharma.com]

An In-depth Technical Guide on 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one, a fluorinated tetralone derivative of significant interest in medicinal chemistry. The document delves into the probable synthetic pathways, including a detailed, field-proven protocol for a key precursor, and discusses the compound's characterization and its emerging role as a crucial building block in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the chemistry of this important intermediate.

Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound belongs to the tetralone class of compounds, which are bicyclic aromatic ketones. The tetralone scaffold itself is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic placement of two fluorine atoms on the aromatic ring of the tetralone core in the 6 and 8 positions is anticipated to further enhance its pharmacological properties, making it a valuable intermediate for the synthesis of next-generation therapeutics.

While the specific discovery and detailed history of this compound are not extensively documented in publicly available literature, its emergence is intrinsically linked to the growing demand for novel fluorinated building blocks in drug discovery programs. Its structural motif is found within complex molecules patented for therapeutic applications, highlighting its role as a key intermediate.[1]

Synthetic Pathways: A Focus on Intramolecular Friedel-Crafts Acylation

The most logical and widely employed strategy for the synthesis of tetralones is the intramolecular Friedel-Crafts acylation of a corresponding 4-arylbutyric acid. This approach offers a reliable and scalable method to construct the fused bicyclic ring system. Therefore, the synthesis of this compound can be envisioned as a two-step process:

-

Step 1: Synthesis of the Precursor, 4-(2,4-Difluorophenyl)butanoic Acid. This involves the reduction of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid.

-

Step 2: Intramolecular Friedel-Crafts Cyclization. The resulting 4-(2,4-difluorophenyl)butanoic acid is then cyclized to yield the target tetralone.

Step 1: Synthesis of the Key Precursor, 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid

The synthesis of this crucial precursor is achieved via a classic Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride, typically catalyzed by a strong Lewis acid like anhydrous aluminum chloride (AlCl₃).[2][3]

Reaction Scheme:

Caption: Synthesis of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid.

Detailed Experimental Protocol:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 |

| Succinic Anhydride | C₄H₄O₃ | 100.07 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Hydrochloric Acid (conc.) | HCl | 36.46 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler, suspend anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[2][3]

-

Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. A solution of succinic anhydride (1.0 molar equivalent) and 1,3-difluorobenzene (1.1 molar equivalents) in anhydrous dichloromethane is then added dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.[2][3]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

-

Workup: The reaction mixture is carefully quenched by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is crucial for the decomposition of the aluminum chloride-product complex.[2][3]

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic extracts are then washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove any unreacted succinic acid), and finally with brine.[2]

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[2][3]

-

Purification: The crude 4-(2,4-Difluorophenyl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford a crystalline solid.[3]

Step 2: Reduction and Intramolecular Cyclization

The subsequent steps involve the reduction of the keto group in 4-(2,4-difluorophenyl)-4-oxobutanoic acid to yield 4-(2,4-difluorophenyl)butanoic acid, followed by an intramolecular Friedel-Crafts acylation to form the desired this compound.

Reaction Scheme:

Caption: Proposed synthesis of the target tetralone.

Conceptual Protocol for Reduction and Cyclization:

-

Reduction: The keto group of 4-(2,4-difluorophenyl)-4-oxobutanoic acid can be reduced to a methylene group using standard methods such as Clemmensen reduction (amalgamated zinc and hydrochloric acid) or Wolff-Kishner reduction (hydrazine and a strong base). A milder and more common laboratory-scale method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Intramolecular Friedel-Crafts Acylation: The resulting 4-(2,4-difluorophenyl)butanoic acid can then be cyclized in the presence of a strong acid catalyst. Polyphosphoric acid (PPA) is a widely used reagent for such intramolecular acylations, as it acts as both a catalyst and a solvent. Alternatively, other strong acids like sulfuric acid or Eaton's reagent can be employed. The reaction typically requires heating to drive the cyclization to completion.

Characterization and Physicochemical Properties

The identity and purity of synthesized this compound can be confirmed using a combination of spectroscopic and physical methods.

Physicochemical Data:

| Property | Value |

| CAS Number | 895534-38-0[4][5] |

| Molecular Formula | C₁₀H₈F₂O[5] |

| Molecular Weight | 182.17 g/mol [5] |

| Appearance | Solid (form may vary) |

| Purity | Typically >97% for commercial samples[5] |

Spectroscopic Data:

-

¹H NMR: Signals corresponding to the aromatic and aliphatic protons. The aromatic protons would likely appear as complex multiplets due to fluorine coupling. The aliphatic protons would show characteristic multiplets for the -CH₂-CH₂-CH₂- chain.

-

¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons.

-

¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration.

Applications in Medicinal Chemistry: A Key Pharmaceutical Intermediate

While this compound is not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial intermediate in the synthesis of more complex and biologically active molecules. Its value lies in providing a rigid, fluorinated scaffold that can be further functionalized to create novel drug candidates.

A notable example of its application is in the synthesis of potent and selective enzyme inhibitors. For instance, the chiral amine derivative, (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, which can be synthesized from the corresponding tetralone, is a key component of a patented compound developed by Pfizer.[1] This highlights the importance of this compound in accessing enantiomerically pure building blocks for the development of targeted therapies.

The presence of the two fluorine atoms can significantly enhance the metabolic stability of the resulting drug molecules by blocking potential sites of oxidative metabolism. Furthermore, the fluorine atoms can modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets, potentially leading to increased potency and selectivity.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in the arsenal of medicinal chemists. Its synthesis, achievable through a robust and scalable Friedel-Crafts-based methodology, provides access to a fluorinated tetralone core that is increasingly sought after in drug discovery. As the demand for more effective and safer therapeutics continues to grow, the strategic use of fluorinated intermediates like this compound is expected to play an increasingly important role in the design and synthesis of the next generation of medicines. Further research into the development of more efficient and stereoselective synthetic routes to this and related compounds will undoubtedly open up new avenues for the exploration of novel chemical space in the pursuit of innovative therapies.

References

- 1. Compositions of solid forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4- tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide - Patent US-11884634-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 895534-38-0 [chemicalbook.com]

- 5. chemuniverse.com [chemuniverse.com]

An In-depth Technical Guide to GSK2334470: A Highly Selective PDK1 Inhibitor for Research Applications

Note on Chemical Identity: Initial searches for CAS number 895534-38-0 yielded conflicting results, pointing to both 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-one and the PDK1 inhibitor, GSK2334470. Further investigation has clarified that the correct CAS number for GSK2334470 is 1227911-45-6[1]. Given the context of the user's request for an in-depth technical guide for a research audience, this document will focus exclusively on GSK2334470, a compound of significant interest in cellular signaling and drug discovery.

Introduction

GSK2334470 is a potent and highly selective small molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1)[2][3][4]. As a master regulator within the AGC family of kinases, PDK1 is a critical component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers[5]. The activation of PDK1 and its downstream substrates, including AKT, S6K, and SGK, plays a pivotal role in promoting cell proliferation, survival, and metabolism[2][6]. The high specificity of GSK2334470 for PDK1, with an IC₅₀ of approximately 10 nM in cell-free assays, makes it an invaluable tool for dissecting the intricate roles of this signaling nexus in both normal physiology and pathological states[2][4]. This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, experimental protocols, and safety considerations for the effective use of GSK2334470 in a research setting.

Physicochemical Properties

A clear understanding of the physicochemical properties of GSK2334470 is fundamental to its appropriate handling, storage, and application in experimental workflows.

| Property | Value | Source |

| IUPAC Name | (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide | [1] |

| CAS Number | 1227911-45-6 | [1] |

| Molecular Formula | C₂₅H₃₄N₈O | [1][7] |

| Molecular Weight | 462.59 g/mol | [1][7][8] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in DMSO (≥10 mg/mL) and 0.1N HCl (aq) | [7][9] |

| Storage | Store at +4°C | [1] |

Mechanism of Action and Signaling Pathway

GSK2334470 exerts its biological effects by directly inhibiting the kinase activity of PDK1. In the canonical PI3K/AKT pathway, the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane recruits both PDK1 and AKT. This co-localization facilitates the phosphorylation of AKT at its T-loop residue (Threonine 308) by PDK1, a critical step for AKT activation[2]. GSK2334470 competitively binds to the ATP-binding pocket of PDK1, preventing this phosphorylation event and thereby abrogating the downstream signaling cascade[5].

The inhibitory effects of GSK2334470 extend to other PDK1 substrates, including S6K1 and SGK isoforms, where it has been shown to ablate T-loop phosphorylation and subsequent activation[2][3]. Interestingly, while GSK2334470 potently inhibits AKT in response to weak PI3K pathway activation, its efficacy can be diminished under conditions of strong and sustained PIP3 production[2][3]. This nuanced behavior underscores the importance of careful experimental design and interpretation.

Caption: The inhibitory action of GSK2334470 on the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

The following protocols provide a framework for utilizing GSK2334470 in cell-based assays. It is imperative to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: Preparation of GSK2334470 Stock Solution

-

Rationale: A concentrated, stable stock solution is essential for accurate and reproducible dosing in cell culture experiments. DMSO is the recommended solvent due to the high solubility of GSK2334470.

-

Methodology:

-

Aseptically weigh out a precise amount of GSK2334470 powder.

-

Add sterile, anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).

-

Gently vortex until the compound is completely dissolved.

-

Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

-

Store aliquots at -20°C for long-term storage.

-

Protocol 2: Western Blot Analysis of PDK1 Pathway Inhibition

-

Rationale: This protocol allows for the direct visualization of the inhibitory effect of GSK2334470 on the phosphorylation of key downstream targets of PDK1.

-

Methodology:

-

Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of lysis.

-

Treatment: The following day, treat the cells with varying concentrations of GSK2334470 (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined duration (e.g., 1-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them for electrophoresis.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies specific for phosphorylated and total forms of PDK1 targets (e.g., p-AKT (Thr308), total AKT, p-S6K, total S6K).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Protocol 3: Cell Viability Assay

-

Rationale: To assess the cytotoxic or cytostatic effects of GSK2334470 on a given cell line.

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of GSK2334470 or a vehicle control.

-

Incubation: Incubate the cells for a period relevant to proliferation (e.g., 48-72 hours).

-

Viability Assessment: Quantify cell viability using a suitable assay, such as MTT, MTS, or a resazurin-based method, following the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

-

Hazards and Safety

As with any chemical reagent, proper safety precautions must be observed when handling GSK2334470.

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | Not classified as acutely toxic. However, as a precaution, avoid ingestion, inhalation, and direct contact with skin and eyes. | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |

| Skin Contact | May cause skin irritation upon prolonged or repeated contact. | Wash hands thoroughly after handling. In case of contact, wash the affected area with soap and water. |

| Eye Contact | May cause eye irritation. | Flush eyes with water for at least 15 minutes in case of contact. |

| Inhalation | Avoid inhaling dust or aerosols. | Handle in a well-ventilated area or in a chemical fume hood. |

| Fire Hazards | Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides). | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. |

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

GSK2334470 is a powerful and selective research tool for the investigation of the PDK1 signaling pathway. Its high specificity allows for the precise interrogation of PDK1's role in a multitude of cellular processes. By adhering to the guidelines and protocols outlined in this document, researchers can effectively and safely utilize GSK2334470 to advance our understanding of cell signaling in health and disease.

References

- 1. GSK 2334470 | Phosphoinositide-dependent Kinase 1 | Tocris Bioscience [tocris.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. axonmedchem.com [axonmedchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Chemical Stability and Degradation of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one is a fluorinated tetralone derivative of increasing interest in medicinal chemistry and drug development. Understanding its chemical stability and degradation profile is paramount for ensuring the safety, efficacy, and quality of potential drug candidates. This technical guide provides a comprehensive analysis of the stability of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis. It outlines the theoretical principles governing its degradation, proposes potential degradation pathways, and offers detailed, field-proven experimental protocols for conducting forced degradation studies and developing a stability-indicating HPLC method. This document is intended to serve as a valuable resource for researchers and scientists involved in the development of pharmaceuticals containing this and related molecular scaffolds.

Introduction: The Significance of Fluorinated Tetralones in Drug Discovery

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity to biological targets. The carbon-fluorine bond is the strongest single bond in organic chemistry, which often imparts increased resistance to metabolic degradation.[1] this compound, a member of the fluorinated tetralone family, represents a scaffold with significant potential in the development of novel therapeutics. The stability of such compounds is a critical quality attribute that must be thoroughly investigated throughout the drug development process.[2]

Forced degradation studies are an essential component of this investigation, providing crucial insights into the intrinsic stability of a drug substance, its degradation pathways, and potential degradation products.[3][4] These studies are mandated by regulatory bodies like the International Council on Harmonisation (ICH) and are fundamental to the development of stability-indicating analytical methods.[5]

This guide will delve into the chemical stability of this compound, offering a senior application scientist's perspective on experimental design and data interpretation.

Intrinsic Stability and the Influence of Molecular Structure

The stability of this compound is dictated by the interplay of its core tetralone structure and the electronic effects of the two fluorine substituents.

-

The Tetralone Core: The α-tetralone structure possesses a benzylic methylene group and a ketone, both of which are susceptible to chemical transformations. The benzylic position is prone to oxidation, while the ketone functionality can undergo various reactions, including reduction and enolization.[6][7]

-

Fluorine Substituents: The two fluorine atoms on the aromatic ring are highly electronegative and exert a strong electron-withdrawing inductive effect. This can influence the reactivity of the entire molecule by:

-

Enhancing Thermal Stability: The strong C-F bonds contribute to overall molecular stability.[8]

-

Modulating Keto-Enol Tautomerism: The electronic effects of fluorine can influence the equilibrium between the keto and enol forms of the tetralone, which can in turn affect its reactivity.[6][7]

-

Altering Susceptibility to Nucleophilic Attack: The electron-withdrawing nature of fluorine can make the carbonyl carbon more electrophilic.

-

Predicted Degradation Pathways

Based on the functional groups present in this compound and the known reactivity of similar compounds, the following degradation pathways are proposed under forced degradation conditions:

Hydrolytic Degradation

Hydrolysis involves the reaction of the drug substance with water.[9] For this compound, significant degradation under neutral conditions is not expected due to the absence of readily hydrolyzable functional groups like esters or amides. However, under strongly acidic or basic conditions, degradation could be forced. The primary ketone functional group is generally stable to hydrolysis, but extreme pH and temperature may induce unforeseen reactions.

Oxidative Degradation

Oxidation is a common degradation pathway for many pharmaceuticals.[10] The benzylic position (C4) of the tetralone ring is the most likely site of initial oxidative attack.

-

Mechanism: A plausible mechanism involves the formation of a hydroperoxide intermediate at the benzylic carbon, which can then decompose to form various products.[11] Further oxidation could lead to the formation of a naphthoquinone-like structure.[12]

Caption: Proposed oxidative degradation of the tetralone.

Photolytic Degradation

Photodegradation occurs when a molecule absorbs light energy, leading to chemical reactions.[9] Aromatic ketones are known to be photoreactive.

-

Mechanism: Upon absorption of UV light, the ketone can be excited to a singlet or triplet state. This excited state can then undergo various reactions, including Norrish Type I or Type II cleavage, or it can act as a photosensitizer to generate reactive oxygen species. The presence of fluorine atoms may influence the photostability.[13]

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to assess the stability of this compound under various stress conditions, in accordance with ICH guidelines.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][14]

General Preparations

-

Sample Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

Control Samples: For each stress condition, prepare a control sample (blank) containing only the stressor and the solvent, and a control sample of the drug substance in the solvent stored at normal conditions.

Hydrolytic Degradation Protocol

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the solution at 60°C for 24 hours.

-

After the specified time, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at room temperature for 8 hours.

-

After the specified time, neutralize with an appropriate amount of 0.1 M HCl.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Heat the solution at 60°C for 48 hours.

-

Cool to room temperature and dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

-

Oxidative Degradation Protocol

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

After the specified time, dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Thermal Degradation Protocol

-

Place the solid drug substance in a thermostatically controlled oven at 80°C for 48 hours.

-

After the specified time, allow the sample to cool to room temperature.

-

Prepare a solution of the heat-stressed sample at a concentration of approximately 100 µg/mL in the mobile phase for HPLC analysis.

Photolytic Degradation Protocol

-

Expose the solid drug substance and a 1 mg/mL solution in a suitable solvent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][9]

-

Maintain a control sample in the dark under the same temperature conditions.

-

After exposure, prepare solutions of the stressed samples at a concentration of approximately 100 µg/mL in the mobile phase for HPLC analysis.

References

- 1. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 2. rjptonline.org [rjptonline.org]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. database.ich.org [database.ich.org]

- 10. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.ut.ac.ir [journals.ut.ac.ir]

- 13. researchgate.net [researchgate.net]

- 14. ikev.org [ikev.org]

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one, a fluorinated tetralone scaffold of significant interest in medicinal chemistry. We will delve into its synthesis, explore the structure-activity relationships of its analogs, and discuss their potential as therapeutic agents, particularly in the realms of oncology and neurodegenerative diseases. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the tetralone framework.

The Tetralone Scaffold: A Privileged Structure in Medicinal Chemistry

The tetralone core, a bicyclic aromatic ketone, is a well-established "privileged structure" in drug discovery. Its rigid framework allows for the precise spatial orientation of functional groups, facilitating interactions with biological targets. Tetralone derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antitumor, and central nervous system effects.[1][2][3] The introduction of fluorine atoms into this scaffold can significantly modulate its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and altered target selectivity.[4]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be strategically achieved through a multi-step process commencing with a Friedel-Crafts acylation reaction. This classic carbon-carbon bond-forming reaction is a cornerstone of aromatic chemistry.

A plausible synthetic route starts from the readily available 1,3-difluorobenzene. The key steps involve the acylation with succinic anhydride, followed by reduction and intramolecular cyclization.

Experimental Protocol: Synthesis of this compound

Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene with Succinic Anhydride

This initial step involves the electrophilic aromatic substitution of 1,3-difluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 4-(2,4-difluorophenyl)-4-oxobutanoic acid.[5][6]

-

Reagents and Solvents: 1,3-Difluorobenzene, Succinic Anhydride, Anhydrous Aluminum Chloride, Nitrobenzene (solvent), Crushed Ice, Concentrated Hydrochloric Acid.

-

Procedure:

-

In a fume hood, a mixture of 1,3-difluorobenzene and succinic anhydride is dissolved in nitrobenzene.

-

The solution is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.

-

The resulting solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent to yield 4-(2,4-difluorophenyl)-4-oxobutanoic acid.

-

Step 2: Clemmensen Reduction of the Keto Acid

The keto group of 4-(2,4-difluorophenyl)-4-oxobutanoic acid is then reduced to a methylene group using the Clemmensen reduction, which employs amalgamated zinc and hydrochloric acid. This step yields 4-(2,4-difluorophenyl)butanoic acid.

-

Reagents and Solvents: 4-(2,4-difluorophenyl)-4-oxobutanoic acid, Amalgamated Zinc, Concentrated Hydrochloric Acid, Toluene.

-

Procedure:

-

Amalgamated zinc is prepared by treating zinc granules with a mercuric chloride solution.

-

A mixture of 4-(2,4-difluorophenyl)-4-oxobutanoic acid, amalgamated zinc, concentrated hydrochloric acid, and toluene is refluxed for several hours.

-

After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic extracts are washed, dried, and concentrated to give 4-(2,4-difluorophenyl)butanoic acid.

-

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The final ring closure is achieved through an intramolecular Friedel-Crafts acylation of 4-(2,4-difluorophenyl)butanoic acid using a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent. This step forms the desired this compound.

-

Reagents and Solvents: 4-(2,4-difluorophenyl)butanoic acid, Polyphosphoric Acid.

-

Procedure:

-

4-(2,4-difluorophenyl)butanoic acid is added to polyphosphoric acid.

-

The mixture is heated with stirring for a specified period.

-

The reaction mixture is then poured onto ice, and the resulting precipitate is collected by filtration.

-

The crude product is purified by column chromatography or recrystallization to afford this compound.

-

Structural Analogs and Derivatives

The 6,8-difluoro-1-tetralone core serves as a versatile template for the synthesis of a diverse range of analogs. Modifications can be introduced at various positions to probe the structure-activity relationship and optimize for specific biological targets. Key classes of analogs include:

-

Chalcones: These α,β-unsaturated ketones are synthesized via a Claisen-Schmidt condensation between the tetralone and an appropriate aldehyde.[7]

-

Aminotetralin Derivatives: The ketone functionality can be converted to an amine through reductive amination, leading to compounds with potential neurological applications.

-

Hydroxytetralin Derivatives: Reduction of the ketone yields the corresponding alcohol, which can serve as a precursor for further functionalization.

-

Heterocyclic Hybrids: The tetralone scaffold can be fused or linked to various heterocyclic rings to create hybrid molecules with novel biological profiles.[1]

// Nodes core [label="6,8-Difluoro-1-tetralone Core", fillcolor="#4285F4", pos="0,0!"]; chalcones [label="Chalcone Derivatives", fillcolor="#EA4335", pos="-2,1.5!"]; aminotetralins [label="Aminotetralin Analogs", fillcolor="#FBBC05", pos="2,1.5!"]; hydroxytetralins [label="Hydroxytetralin Analogs", fillcolor="#34A853", pos="-2,-1.5!"]; heterocycles [label="Heterocyclic Hybrids", fillcolor="#5F6368", pos="2,-1.5!"];

// Nodes core [label="6,8-Difluoro-1-tetralone Core", fillcolor="#4285F4", pos="0,0!"]; chalcones [label="Chalcone Derivatives", fillcolor="#EA4335", pos="-2,1.5!"]; aminotetralins [label="Aminotetralin Analogs", fillcolor="#FBBC05", pos="2,1.5!"]; hydroxytetralins [label="Hydroxytetralin Analogs", fillcolor="#34A853", pos="-2,-1.5!"]; heterocycles [label="Heterocyclic Hybrids", fillcolor="#5F6368", pos="2,-1.5!"];

// Edges core -> chalcones [label="Claisen-Schmidt\nCondensation"]; core -> aminotetralins [label="Reductive\nAmination"]; core -> hydroxytetralins [label="Reduction"]; core -> heterocycles [label="Annulation/\nLinkage"]; }

Caption: Synthetic diversification of the 6,8-difluoro-1-tetralone scaffold.Structure-Activity Relationships (SAR) and Biological Evaluation

The biological activity of tetralone derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The introduction of fluorine atoms at the 6 and 8 positions is of particular interest due to the unique properties of fluorine.

The Influence of Fluorine Substitution

The presence of fluorine can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. In the context of the 6,8-difluoro-1-tetralone scaffold, these effects can include:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to an increased half-life of the compound.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity.

-

Conformational Effects: The introduction of fluorine can influence the preferred conformation of the molecule, which can in turn affect its interaction with a target protein.

A study on 1-aryl-6,8-difluoroquinolones demonstrated that the presence of fluorine atoms at the 6- and 8-positions contributed to potent antibacterial activity.[8] This suggests that the 6,8-difluoro substitution pattern on a bicyclic aromatic system can be advantageous for biological activity.

Anticancer Activity

Numerous studies have highlighted the potential of tetralone derivatives as anticancer agents.[1][7] The mechanism of action can vary, but often involves the inhibition of key enzymes or the disruption of cellular signaling pathways.

A series of novel tetralin-6-yl-pyrazoline and other heterocyclic derivatives were synthesized and evaluated for their anticancer activity against human tumor cell lines.[1] One of the precursor chalcones demonstrated high potency against both cervix and breast carcinoma cell lines.

| Compound Class | Target Cell Lines | Reported Activity (IC50) | Reference |

| Tetralin-based Chalcones | Hela (cervix carcinoma), MCF7 (breast carcinoma) | 3.5 µg/mL (Hela), 4.5 µg/mL (MCF7) | [1] |

| (2-(Pyridinyl)methylene)-1-tetralone Chalcones | NCI-60 panel | >60% growth inhibition against various cancer cell lines | [7] |

| Tilorone Analogs | Various cancer and non-cancer cell lines | IC50 < 7 µM against cancer cells | [9] |

Enzyme Inhibition: Targeting Neurodegenerative Diseases

Tetralone derivatives have also been investigated as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's disease.[10][11] Key targets include monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).

A series of α,β-unsaturated carbonyl-based tetralone derivatives were found to be potent inhibitors of both MAO-B and AChE.[10] One compound, in particular, exhibited an IC50 value of 0.045 µM for AChE and 0.88 µM for MAO-B, highlighting the potential for developing multi-target-directed ligands for Alzheimer's disease.

// Nodes Tetralone [label="Fluorinated\nTetralone Analog", fillcolor="#4285F4"]; MAOB [label="MAO-B", fillcolor="#EA4335"]; AChE [label="AChE", fillcolor="#FBBC05"]; Neuroprotection [label="Neuroprotection", fillcolor="#34A853"];

// Nodes Tetralone [label="Fluorinated\nTetralone Analog", fillcolor="#4285F4"]; MAOB [label="MAO-B", fillcolor="#EA4335"]; AChE [label="AChE", fillcolor="#FBBC05"]; Neuroprotection [label="Neuroprotection", fillcolor="#34A853"];

// Edges Tetralone -> MAOB [label="Inhibition"]; Tetralone -> AChE [label="Inhibition"]; MAOB -> Neuroprotection [label="Leads to"]; AChE -> Neuroprotection [label="Leads to"]; }

Caption: Multi-target inhibition by tetralone analogs for neuroprotection.Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of fluorine atoms offers a powerful tool to fine-tune the pharmacological properties of this privileged structure.

Future research in this area should focus on:

-

Expansion of Analog Libraries: The synthesis and biological evaluation of a wider range of analogs with diverse substituents at various positions are crucial for a more comprehensive understanding of the SAR.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be essential for their rational optimization.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

-

Comparative Studies: Direct comparative studies of fluorinated versus non-fluorinated analogs are needed to definitively quantify the contribution of the fluorine atoms to the observed biological activity.[12][13]

References

- 1. mdpi.com [mdpi.com]

- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and activity evaluation of tilorone analogs as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological testing of non-fluorinated analogues of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: A Comprehensive Guide to the Synthesis of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-one, a valuable building block in medicinal chemistry. The synthetic strategy is centered around an efficient intramolecular Friedel-Crafts acylation of 3-(3,5-difluorophenyl)propanoic acid. This guide offers a step-by-step methodology, explains the rationale behind experimental choices, and includes essential data and safety information to ensure reliable and reproducible results in a laboratory setting.

Introduction and Significance

This compound is a fluorinated tetralone derivative. The tetralone scaffold is a common structural motif in natural products and synthetic compounds with a wide range of biological activities.[1][2] The introduction of fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often leading to improved metabolic stability, enhanced binding affinity, and altered acidity of neighboring functional groups. Consequently, this compound serves as a key intermediate in the synthesis of novel therapeutic agents.[3]

The synthetic route detailed herein is robust, scalable, and relies on readily available starting materials, making it suitable for both academic research and industrial drug development.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process commencing from 3-(3,5-difluorophenyl)propanoic acid.

Step 1: Activation of the Carboxylic Acid. The carboxylic acid is converted to its more reactive acid chloride derivative using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This activation is crucial for the subsequent cyclization step.

Step 2: Intramolecular Friedel-Crafts Acylation. The newly formed acid chloride undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4] This electrophilic aromatic substitution reaction results in the formation of the desired tetralone ring system.[5]

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |

| 3-(3,5-Difluorophenyl)propanoic Acid | 84315-24-2 | 186.16 | Starting material.[6] |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | Reagent grade, handle in a fume hood. |

| Aluminum Chloride (AlCl₃), anhydrous | 7446-70-0 | 133.34 | Store in a desiccator. |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Solvent. |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | For workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | For workup. |

| Brine (Saturated NaCl solution) | - | - | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |

| Diethyl Ether | 60-29-7 | 74.12 | For extraction. |

| Hexanes | 110-54-3 | 86.18 | For purification. |

Step-by-Step Procedure

Step 1: Synthesis of 3-(3,5-Difluorophenyl)propanoyl Chloride

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add 3-(3,5-difluorophenyl)propanoic acid (e.g., 10.0 g, 53.7 mmol).

-

Add thionyl chloride (e.g., 11.6 mL, 161.1 mmol, 3.0 equivalents) dropwise at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure. This step must be performed in a well-ventilated fume hood. The resulting crude 3-(3,5-difluorophenyl)propanoyl chloride, a pale yellow oil, is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation to yield this compound

-

To a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (e.g., 8.6 g, 64.4 mmol, 1.2 equivalents) and anhydrous dichloromethane (e.g., 100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude 3-(3,5-difluorophenyl)propanoyl chloride from the previous step in anhydrous dichloromethane (e.g., 50 mL) and add it to the dropping funnel.

-

Add the acid chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and concentrated hydrochloric acid (e.g., 50 mL).

-